molecular formula C13H14F2N2O2 B2802408 N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide CAS No. 1311678-57-5

N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide

Cat. No. B2802408
CAS RN: 1311678-57-5
M. Wt: 268.264
InChI Key: DLHOOLVHUVPHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide, also known as DFP-10825, is a novel small molecule that has shown promising results in scientific research. This compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cell growth and survival. In cancer cells, N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell cycle progression and survival. In addition, N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been shown to inhibit the Wnt/β-catenin pathway, which is involved in cancer cell migration and invasion. In neurological cells, N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been shown to inhibit the NF-κB pathway, which is involved in neuroinflammation.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been shown to have several biochemical and physiological effects in scientific research. In cancer cells, N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurological cells, N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been shown to improve cognitive function and reduce neuroinflammation. In addition, N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been shown to be well-tolerated in animal models, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. In addition, N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been shown to be well-tolerated in animal models, which is important for the development of potential therapeutics. However, one limitation of using N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide in lab experiments is its limited availability, which may restrict its use in certain types of research.

Future Directions

There are several future directions for the scientific research of N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide. One direction is the development of N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide as a potential therapeutic for cancer and neurological disorders. In addition, further research is needed to fully understand the mechanism of action of N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide and its potential effects on other signaling pathways. Furthermore, the development of new synthesis methods for N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide may increase its availability and facilitate its use in scientific research.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide involves several steps, including the reaction of 2,4-difluorophenol with 2-chloroacetyl chloride to form 2-chloro-2-(2,4-difluorophenoxy)acetyl chloride. The resulting compound is then reacted with N-(1-cyano-1-methylpropyl)amine to form N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide. The synthesis of N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been optimized for high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. In cancer research, N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In neurological research, N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(2,4-difluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2/c1-3-13(2,8-16)17-12(18)7-19-11-5-4-9(14)6-10(11)15/h4-6H,3,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHOOLVHUVPHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)COC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-2-(2,4-difluorophenoxy)acetamide

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